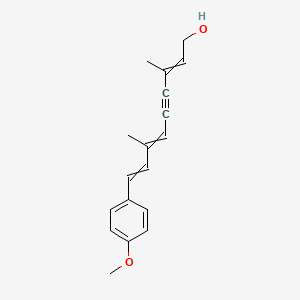
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, multiple double bonds, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of arylboronic acids and alkynes in a palladium-catalyzed coupling reaction. For instance, a mixture of arylboronic acid, phenylacetylene, palladium acetate, and a base such as 1,8-diazabicycloundec-7-ene (DBU) in a solvent like dimethylformamide (DMF) is heated to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and triple bond can be reduced to form saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .
相似化合物的比较
Similar Compounds
9-(4-Methoxyphenyl)-9H-xanthen-9-ol: Shares the methoxyphenyl group and has similar structural features.
9,10-Bis(4-methoxyphenyl)anthracene: Contains two methoxyphenyl groups and is used in similar applications.
属性
CAS 编号 |
113369-78-1 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
9-(4-methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol |
InChI |
InChI=1S/C18H20O2/c1-15(5-4-6-16(2)13-14-19)7-8-17-9-11-18(20-3)12-10-17/h5,7-13,19H,14H2,1-3H3 |
InChI 键 |
TTWZBIFALKMFSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)C#CC=C(C)C=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


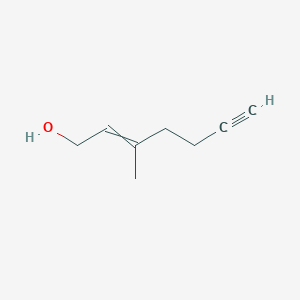

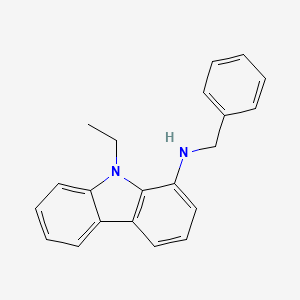
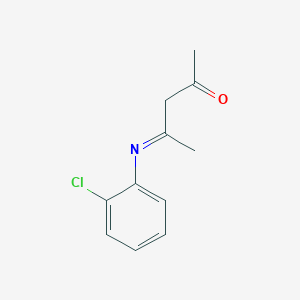
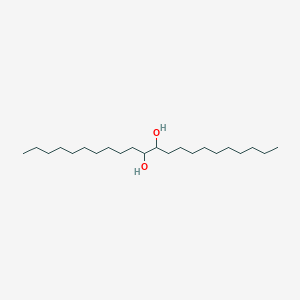
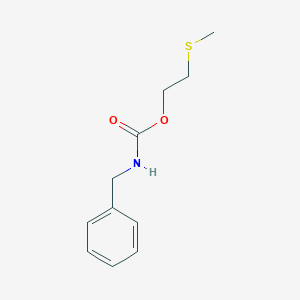
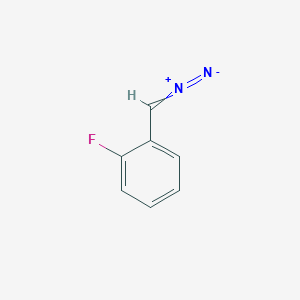

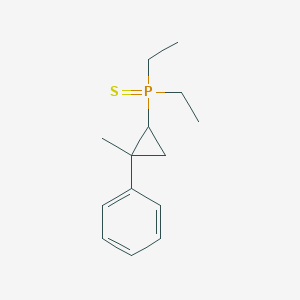
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)



